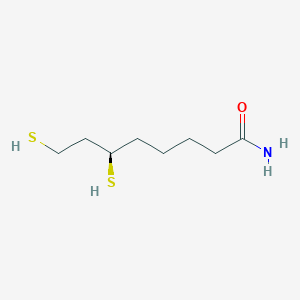

6,8-Dimercapto-octanoic acid amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

6,8-ジメルカプトオクタン酸アミドの合成には、いくつかのステップが含まれます。 1つの方法は、エチル6-ケトオクテノエートを6,8-ジメルカプトオクタン酸に変換することであり、これは高温(150〜160°C)および高圧(100 atm)を必要とします . 別の方法は、不安定な8-クロロ-6-ケトオクタン酸を水素化ホウ素ナトリウムで還元することです . 工業生産方法では、しばしばエチル6,8-ジクロロオクタン酸と二硫化ナトリウムを反応させます .

化学反応の分析

6,8-ジメルカプトオクタン酸アミドは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、還元のための水素化ホウ素ナトリウムと置換のためのハロゲン化水素酸などがあります . これらの反応から生成される主要な生成物には、6,8-ジメルカプトオクタン酸とその誘導体があります .

科学研究アプリケーション

この化合物は、いくつかの科学研究アプリケーションを持っています。 化学においては、薬理活性のあるウリジンエステルヌクレオシドの調製に使用されます . 生物学および医学においては、生体の代謝系、特にピルビン酸脱水素酵素複合体において重要な役割を果たします . また、さまざまな脂肪酸アミドの製造のための工業用途にも使用されます .

科学的研究の応用

This compound has several scientific research applications. In chemistry, it is used in the preparation of pharmaceutically active uridine ester nucleosides . In biology and medicine, it plays a crucial role in the metabolic system of living organisms, particularly in the pyruvate dehydrogenase complex . It is also used in industrial applications for the production of various fatty amides .

作用機序

6,8-ジメルカプトオクタン酸アミドの作用機序は、ピルビン酸をアセチルCoAとCO2に変換を触媒するピルビン酸脱水素酵素複合体におけるその役割に関与しています . このプロセスには、ピルビン酸脱水素酵素(E1)およびジヒドロリポイルリジン残基アセチルトランスフェラーゼなどの複数の酵素成分が含まれます .

類似化合物の比較

6,8-ジメルカプトオクタン酸アミドは、チオクト酸アミドやジヒドロリポアミドなどの他の脂肪酸アミドに似ています . それは、その特定の構造と代謝系における役割のためにユニークです . 他の類似の化合物には、一次カルボン酸アミド、アルキルチオール、および有機窒素化合物などがあります .

類似化合物との比較

6,8-DIMERCAPTO-OCTANOIC ACID AMIDE is similar to other fatty amides, such as thioctic acid amide and dihydrolipoamide . it is unique due to its specific structure and role in the metabolic system . Other similar compounds include primary carboxylic acid amides, alkylthiols, and organonitrogen compounds .

生物活性

6,8-Dimercapto-octanoic acid amide (DMOAA) is an organic compound notable for its unique structure characterized by two thiol groups (-SH) at the 6 and 8 positions of the octanoic acid chain. This positioning is crucial for its biological activity, particularly in redox reactions and interactions with various biological molecules. The compound is structurally similar to lipoic acid, a vital cofactor in numerous enzymatic processes, which underlies its potential therapeutic applications.

- Molecular Formula : C₈H₁₅N₁O₂S₂

- Molecular Weight : Approximately 207.36 g/mol

- Structural Features : The presence of thiol groups enhances its reactivity and ability to form disulfide bonds, which are significant in biochemical pathways.

Antioxidant Properties

DMOAA exhibits significant antioxidant activity, similar to that of thioctic acid (alpha-lipoic acid). Its thiol groups allow it to neutralize free radicals, potentially mitigating oxidative stress associated with various diseases. This property suggests its utility in treating conditions related to oxidative damage, such as neurodegenerative disorders.

Enzyme Modulation

Research indicates that DMOAA can influence enzyme activity and protein function due to its interaction with thiol groups. It has been shown to modulate enzymes involved in energy metabolism and antioxidant defense systems . This modulation is particularly relevant in metabolic pathways where redox states are critical.

Apoptosis Induction

Recent studies have explored the potential of DMOAA as an apoptosis inducer in transformed and cancer cells. It has been reported that derivatives of DMOAA can selectively induce apoptosis in cancer cells, suggesting a promising avenue for anti-tumor therapies . The mechanism appears to involve the disruption of cellular redox balance and subsequent activation of apoptotic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lipoic Acid | Contains a five-membered ring structure | Known for dual role as a coenzyme and antioxidant |

| Dihydrolipoamide | Similar thiol groups | Intermediate form of lipoic acid; involved in metabolism |

| Octanoic Acid | Saturated fatty acid | Serves as a fatty acid source but lacks thiol groups |

| Thioctic Acid | Contains sulfur and carboxylic groups | Exhibits potent antioxidant properties |

The specific positioning of the thiol groups in DMOAA may confer distinct biochemical properties compared to other compounds, enhancing its potential for specific interactions within biological systems .

Case Studies

- Neuroprotective Effects : A study on medium-chain fatty acids including octanoic acid (C8) highlighted the protective effects against oxidative stress in neuronal cells. DMOAA's structural similarity suggests it may have comparable neuroprotective effects through enhanced mitochondrial function and energy metabolism .

- Cancer Therapy : Research has indicated that DMOAA derivatives can induce apoptosis selectively in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Metabolic Coupling : Investigations into the metabolism of C8 and C10 fatty acids revealed their role in astrocyte metabolism, which may be applicable to understanding DMOAA's effects on brain metabolism and neuroprotection .

特性

分子式 |

C8H17NOS2 |

|---|---|

分子量 |

207.4 g/mol |

IUPAC名 |

(6R)-6,8-bis(sulfanyl)octanamide |

InChI |

InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)/t7-/m1/s1 |

InChIキー |

VLYUGYAKYZETRF-SSDOTTSWSA-N |

SMILES |

C(CCC(=O)N)CC(CCS)S |

異性体SMILES |

C(CCC(=O)N)C[C@H](CCS)S |

正規SMILES |

C(CCC(=O)N)CC(CCS)S |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。